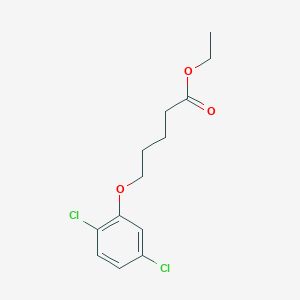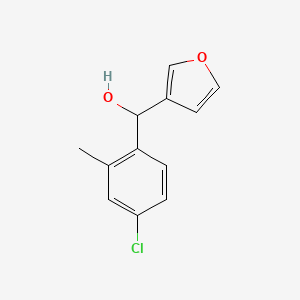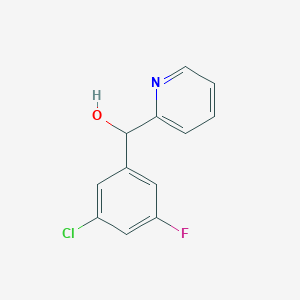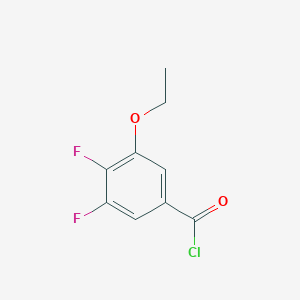
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde is an organic compound with the molecular formula C12H14FNOS and a molecular weight of 239.31 g/mol . It is a benzaldehyde derivative, characterized by the presence of a fluorine atom at the 3-position and a thiomorpholinomethyl group at the 4-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst and under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch or continuous reactors, with careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-4-(thiomorpholinomethyl)benzoic acid.
Reduction: 3-Fluoro-4-(thiomorpholinomethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom and the thiomorpholinomethyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act by inhibiting or activating specific biochemical pathways, leading to its observed effects in various applications.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-methylbenzaldehyde
- 3-Fluoro-4-(morpholinomethyl)benzaldehyde
- 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde
Uniqueness
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can enhance its reactivity and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-fluoro-4-(thiomorpholin-4-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c13-12-7-10(9-15)1-2-11(12)8-14-3-5-16-6-4-14/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIUCRHJPCXUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=C(C=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-Benzo[d][1,3]dioxol-5-yl ethanethioate](/img/structure/B7993900.png)






![1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993961.png)

![O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993978.png)


![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)
